7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
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Description
The compound “7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is a chemical substance with the molecular formula and weight yet to be determined .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and others are not specified in the available sources .Scientific Research Applications
Synthesis and Antitumor Activity
Pyrimidine derivatives, such as those synthesized by Grivsky et al. (1980), have shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain cancers. The methodology described for synthesizing these compounds could be applicable to the compound , highlighting its potential in cancer research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Fluorescence Properties
Compounds with a pyrimidine base have been investigated for their solid-state fluorescence properties, as reported by Yokota et al. (2012). These findings suggest possible applications in materials science, particularly in the development of new fluorescent materials (Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, & Tominaga, 2012).
Antimicrobial Evaluation
Pyrazolopyrimidine derivatives incorporating phenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties. This research, conducted by Alsaedi, Farghaly, and Shaaban (2019), demonstrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Inhibitors of Thymidylate Synthase
Gangjee et al. (1996) synthesized novel pyrimidine derivatives as potential inhibitors of thymidylate synthase, suggesting their use as antitumor and antibacterial agents. The structural features of these compounds, including the presence of a phenylsulfanyl group, may share similarities with the compound , indicating its potential application in drug development (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Properties
IUPAC Name |
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3S3/c1-15-9-11-18(12-10-15)14-29-25-27-21-20-16(2)13-17(3)26-23(20)31-22(21)24(28-25)30-19-7-5-4-6-8-19/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXOOYUHWRNJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4)SC5=C3C(=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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